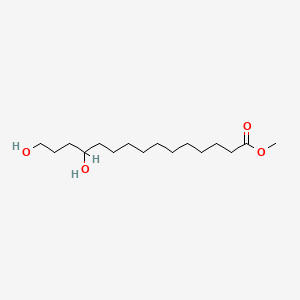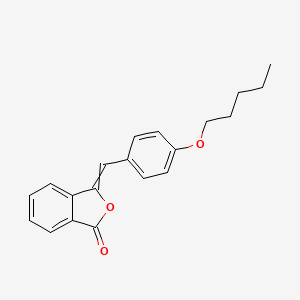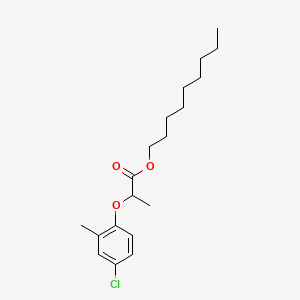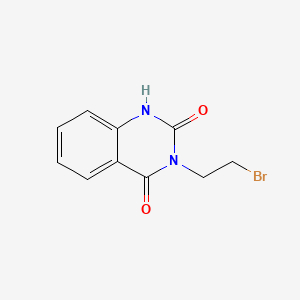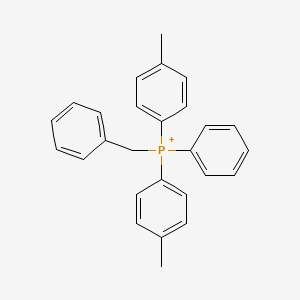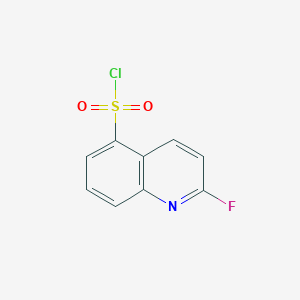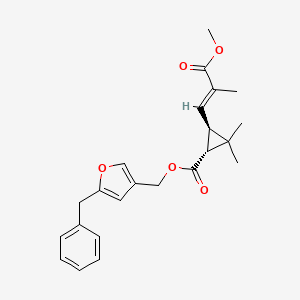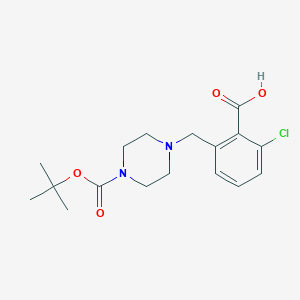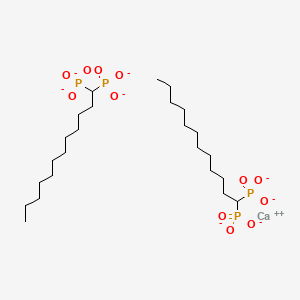
Cobalt(2+) neoundecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt(2+) neoundecanoate is an organometallic compound with the molecular formula C22H42CoO4. It is a cobalt salt of neoundecanoic acid, which is a branched-chain fatty acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cobalt(2+) neoundecanoate can be synthesized by reacting cobalt hydroxide with neoundecanoic acid. The reaction typically occurs in a sealed container at temperatures ranging from 150°C to 190°C for at least 2 hours. The process involves an acid-base salt-forming reaction followed by an acid replacement reaction .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of cobalt hydroxide and a mixture of propionic acid and neoundecanoic acid as raw materials. The reaction is carried out at normal pressure and elevated temperatures. Additional steps may include the use of pivalic acid and calcium metaborate to enhance the final product’s properties .
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt(2+) neoundecanoate undergoes various chemical reactions, including:
Oxidation: Cobalt(2+) can be oxidized to cobalt(3+) in the presence of strong oxidizing agents.
Reduction: Cobalt(2+) can be reduced to metallic cobalt using reducing agents like hydrogen gas.
Substitution: The cobalt ion can participate in ligand exchange reactions with other carboxylic acids or ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Various carboxylic acids or ligands under mild to moderate conditions.
Major Products Formed
Oxidation: Cobalt(3+) compounds.
Reduction: Metallic cobalt.
Substitution: New cobalt carboxylates or ligand complexes
Applications De Recherche Scientifique
Cobalt(2+) neoundecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: Investigated for its potential antimicrobial properties and its role in enzyme inhibition.
Medicine: Explored for its potential use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Industry: Utilized in the production of coatings, inks, and paints due to its catalytic properties .
Mécanisme D'action
The mechanism by which cobalt(2+) neoundecanoate exerts its effects involves the interaction of the cobalt ion with various molecular targets. In catalytic applications, the cobalt ion can facilitate electron transfer reactions, thereby lowering the activation energy of the reaction. In biological systems, cobalt ions can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cobalt(2+) acetate: Another cobalt carboxylate with similar catalytic properties but different solubility and reactivity.
Cobalt(2+) chloride: A cobalt halide with distinct chemical properties and applications in different fields.
Cobalt(2+) nitrate: A cobalt salt used in various industrial processes and as a precursor for other cobalt compounds
Uniqueness
Cobalt(2+) neoundecanoate is unique due to its branched-chain fatty acid structure, which imparts specific solubility and reactivity characteristics. This makes it particularly useful in applications where other cobalt compounds may not be as effective.
Propriétés
Numéro CAS |
93918-17-3 |
|---|---|
Formule moléculaire |
C22H42CoO4 |
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
cobalt(2+);8,8-dimethylnonanoate |
InChI |
InChI=1S/2C11H22O2.Co/c2*1-11(2,3)9-7-5-4-6-8-10(12)13;/h2*4-9H2,1-3H3,(H,12,13);/q;;+2/p-2 |
Clé InChI |
GQAQQCBJYWJCDR-UHFFFAOYSA-L |
SMILES canonique |
CC(C)(C)CCCCCCC(=O)[O-].CC(C)(C)CCCCCCC(=O)[O-].[Co+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


